molecular formula C11H9NO2 B084289 4-Methyl-1H-1-benzazepine-2,5-dione CAS No. 10315-37-4

4-Methyl-1H-1-benzazepine-2,5-dione

Cat. No. B084289
CAS RN: 10315-37-4
M. Wt: 187.19 g/mol
InChI Key: SJARJWKVXMIEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-1-benzazepine-2,5-dione, also known as MBZP, is a chemical compound that belongs to the class of benzazepines. MBZP is a derivative of benzodiazepines, which are a group of psychoactive drugs that are commonly used as sedatives, anxiolytics, and hypnotics. MBZP has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the brain. 4-Methyl-1H-1-benzazepine-2,5-dione is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron, which hyperpolarizes the neuron and reduces its excitability.

Biochemical And Physiological Effects

4-Methyl-1H-1-benzazepine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which results in anxiolytic, anticonvulsant, and sedative effects. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.

Advantages And Limitations For Lab Experiments

4-Methyl-1H-1-benzazepine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied in animal models, which makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-1H-1-benzazepine-2,5-dione has some limitations for lab experiments. It is a psychoactive drug, which means that it may have unwanted effects on behavior and cognition in animal models. It is also not approved for human use, which limits its potential therapeutic applications.

Future Directions

There are several future directions for 4-Methyl-1H-1-benzazepine-2,5-dione research. One potential direction is to investigate its potential as a treatment for anxiety, depression, and epilepsy in humans. Another potential direction is to investigate its potential as a tool for studying the GABAergic system in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione and to identify any potential side effects or limitations for its use in humans.

Synthesis Methods

The synthesis of 4-Methyl-1H-1-benzazepine-2,5-dione is a multistep process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with methyl chloroformate to form 4-methyl-2-acetylamino benzoic acid methyl ester. The final step involves the cyclization of the methyl ester with phosgene to form 4-Methyl-1H-1-benzazepine-2,5-dione.

Scientific Research Applications

4-Methyl-1H-1-benzazepine-2,5-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggest its potential as a treatment for anxiety and epilepsy. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to have antidepressant effects in animal models, which suggest its potential as a treatment for depression.

properties

CAS RN

10315-37-4

Product Name

4-Methyl-1H-1-benzazepine-2,5-dione

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methyl-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C11H9NO2/c1-7-6-10(13)12-9-5-3-2-4-8(9)11(7)14/h2-6H,1H3,(H,12,13)

InChI Key

SJARJWKVXMIEKU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=CC=CC=C2C1=O

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2C1=O

synonyms

4-Methyl-1H-1-benzazepine-2,5-dione

Origin of Product

United States

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